Home > Products > Screening Compounds P65250 > 5-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
5-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid -

5-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Catalog Number: EVT-4969427
CAS Number:
Molecular Formula: C16H18F3N5O3
Molecular Weight: 385.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

Compound Description: This series of compounds was designed and synthesized to target the Tobacco Mosaic Virus (TMV) PC protein. They exhibit promising in vivo and in vitro anti-TMV activity, with compound 3p showing particularly potent activity compared to ningnanmycin. [] Molecular docking studies suggest that the pyrazole amide moiety plays a key role in binding to the active site of the TMV PC protein. []

Relevance: These compounds share the pyrazole-4-carboxamide core structure with the target compound, 5-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid. Both sets of compounds feature substitutions at the 1 and 5 positions of the pyrazole ring, highlighting the importance of these positions for biological activity. []

4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide Derivatives

Compound Description: This series of compounds includes N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, N,N-disubstituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylates, and 4-benzoyl-N-{((4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl)oxy}-N-methyl-1,5-diphenyl-1H-pyrazole-3-carboxamide. [] These compounds were synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride by reacting it with various hydroxylamine and carbazate derivatives. []

Relevance: These compounds demonstrate the versatility of the pyrazole-3-carboxamide scaffold. While not directly analogous to the target compound due to the presence of a benzoyl group at position 4, these compounds highlight the potential for diverse substitutions on the pyrazole ring and the carboxamide moiety. []

3-Alkyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-pyrazole-5-carboxylates

Compound Description: These compounds are a series of potential angiotensin II antagonists. They were synthesized by condensing a substituted hydrazine hydrochloride with a 2-(methoxyimino)-4-oxoalkanoate intermediate, allowing for the regioselective introduction of various substituents at the N1 position of the pyrazole ring. [] The most potent compounds in this series had an n-butyl group at C3 and aryl, alkyl, or aralkyl substituents at N1. []

Relevance: This series of compounds demonstrates the significance of the pyrazole-5-carboxylate core for angiotensin II antagonism. While the target compound 5-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid features a pyrazole-4-carboxylate core, both series highlight the importance of substituents on the pyrazole ring for biological activity. []

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Compound Description: This compound is a key intermediate in the synthesis of reduced 3,4'-bipyrazoles. [] It undergoes reactions with acetophenones to yield chalcones, which can then be further reacted to produce various derivatives with potential biological activity. []

Relevance: This compound showcases the utility of the 5-chloro-3-methyl-1-phenyl-1H-pyrazole core as a building block for the synthesis of more complex pyrazole derivatives. The target compound, 5-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, shares this core structure, further emphasizing the versatility of this scaffold for medicinal chemistry. []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 is a kinase inhibitor that was unexpectedly identified as a novel GPR39 agonist. [] It displays probe-dependent and pathway-dependent allosteric modulation by zinc. [] In the presence of zinc, LY2784544 shows potent activity at GPR39, comparable to or exceeding its kinase inhibitory activity. []

Relevance: While structurally distinct from the target compound, LY2784544 shares the 3-methyl-1H-pyrazol-5-yl moiety. [] This emphasizes the potential of the pyrazole scaffold for interacting with diverse biological targets, expanding beyond the traditional focus on kinase inhibition. The presence of this shared substructure suggests potential for similar binding interactions with specific amino acid residues.

Properties

Product Name

5-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

IUPAC Name

5-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propylcarbamoyl]-1-methylpyrazole-4-carboxylic acid

Molecular Formula

C16H18F3N5O3

Molecular Weight

385.34 g/mol

InChI

InChI=1S/C16H18F3N5O3/c1-23-13(10(8-21-23)15(26)27)14(25)20-5-2-6-24-11(9-3-4-9)7-12(22-24)16(17,18)19/h7-9H,2-6H2,1H3,(H,20,25)(H,26,27)

InChI Key

SPCOUNBCZYPLDV-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.